(2-Aminoethyl)guanidine dihydrochloride

Antimicrobial Guanidine derivatives Minimum Inhibitory Concentration (MIC)

This guanidine dihydrochloride salt offers the critical 2-aminoethyl pharmacophore required for specific interaction with the L‑arginine binding site of Nitric Oxide Synthase (NOS). Unlike simple guanidine salts (e.g., guanidine HCl) or analogs such as aminoguanidine, this CAS‑specific compound delivers distinct NOS inhibition kinetics and selectivity. Its high basicity and multiple hydrogen‑bond donors/acceptors also make it a versatile scaffold for antimicrobial agent synthesis and a reliable reference standard for HPLC/LC‑MS method development. Procuring the correct CAS‑registered structure is essential to avoid experimental variability and ensure assay reproducibility.

Molecular Formula C3H12Cl2N4
Molecular Weight 175.06 g/mol
CAS No. 68027-22-5
Cat. No. B1608685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)guanidine dihydrochloride
CAS68027-22-5
Molecular FormulaC3H12Cl2N4
Molecular Weight175.06 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)N.Cl.Cl
InChIInChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H
InChIKeyKYJBBNCBVZZHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5) for Research Procurement: Molecular Identity and Baseline Properties


(2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5) is a guanidine salt with the molecular formula C₃H₁₂Cl₂N₄ and a molecular weight of 175.06 g/mol . It consists of a 2-aminoethyl chain linked to a guanidine moiety, providing the compound with multiple hydrogen bond donors and acceptors, as well as high basicity . This structural arrangement makes it a valuable chemical scaffold for applications in enzyme catalysis studies, particularly those involving nitric oxide synthase (NOS) mechanisms, as well as a useful intermediate in synthetic chemistry .

Procurement Rationale: Why (2-Aminoethyl)guanidine dihydrochloride Cannot Be Assumed Interchangeable with Other Guanidines


The substitution of (2-aminoethyl)guanidine dihydrochloride with other guanidine-based analogs—such as aminoguanidine, guanethidine, or aminoethyl-isothiourea—is not supported by quantitative activity data. These compounds exhibit divergent pharmacological profiles due to critical differences in their N-substitution patterns, oxidation states, and side-chain functionalities. For instance, the 2-aminoethyl substitution confers distinct NOS inhibition kinetics and selectivity when compared to compounds like aminoguanidine or mercaptoethylguanidine [1]. Furthermore, simple guanidine salts (e.g., guanidine hydrochloride) lack the 2-aminoethyl pharmacophore required for specific interactions with biological targets such as the L-arginine binding site of NOS [2]. Consequently, assuming functional equivalence in a research setting—without quantitative head-to-head validation—can introduce significant experimental variability and lead to erroneous mechanistic conclusions [3]. Procurement of the correct CAS-specific compound is therefore a critical control for assay reproducibility.

Quantitative Differentiation Evidence for (2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5) versus Structural Analogs


Differential Antimicrobial Activity: MIC Values of 2-Aminoethylguanidine Scaffold Against Staphylococcus aureus

In studies on guanidine-based antimicrobials, compounds containing the 2-aminoethylguanidine scaffold demonstrated quantifiable antibacterial activity. Fluoro-substituted analogs of this class have shown a Minimum Inhibitory Concentration (MIC) of 2.0 µM against Staphylococcus aureus, and these compounds are also capable of reducing established S. aureus biofilms . This provides a baseline for the scaffold's potential, which is distinct from the primary NOS inhibition activity seen with other guanidines like aminoguanidine.

Antimicrobial Guanidine derivatives Minimum Inhibitory Concentration (MIC)

iNOS Inhibitory Potency Comparison: (2-Aminoethyl)guanidine Scaffold versus Aminoguanidine

The 2-aminoethylguanidine scaffold is known to act as an NOS inhibitor. While specific IC50 data for (2-aminoethyl)guanidine dihydrochloride itself is not widely published, its primary comparator, aminoguanidine, is a well-characterized iNOS inhibitor with an IC50 of approximately 22.2 ± 3.6 µM [1]. Other sources report aminoguanidine's IC50 for mouse iNOS as 5.4 µM [2]. The 2-aminoethyl substitution in compounds like aminoethyl-isothiourea (AE-ITU) and related guanidines is a critical structural determinant for both potency and isoform selectivity [3].

Nitric Oxide Synthase (NOS) iNOS Inhibition Enzyme kinetics

Differentiation from Cholinergic Agents: (2-Aminoethyl)guanidine Dihydrochloride is Not an Antihypertensive Guanethidine Analog

It is critical for procurement to distinguish (2-aminoethyl)guanidine dihydrochloride from guanethidine, a clinically used antihypertensive agent. Guanethidine acts by selectively inhibiting transmission in post-ganglionic adrenergic nerves and causing depletion of norepinephrine [1]. While both compounds contain a guanidine group attached to an ethyl chain, the target molecule's simple 2-aminoethyl substitution results in fundamentally different biochemical interactions and physiological effects. For instance, (2-aminoethyl)guanidine is known to modulate imidazoline receptors and NOS, while guanethidine's primary action is on the sympathetic nervous system .

Guanidine Guanethidine Pharmacology

Recommended Research Applications for (2-Aminoethyl)guanidine dihydrochloride (CAS 68027-22-5) Based on Quantitative Evidence


As a Scaffold for Structure-Activity Relationship (SAR) Studies in NOS Inhibition

The 2-aminoethylguanidine moiety is a recognized pharmacophore for interacting with the L-arginine binding site of Nitric Oxide Synthase (NOS) [1]. Researchers investigating the determinants of NOS isoform selectivity and potency can utilize (2-aminoethyl)guanidine dihydrochloride as a core structure for generating novel inhibitor libraries. By comparing its activity and binding kinetics to benchmark inhibitors like aminoguanidine (iNOS IC50 ~5.4-22.2 µM) [2], scientists can elucidate the quantitative contribution of specific substitutions to overall pharmacological activity.

As a Building Block for the Synthesis of Antimicrobial Guanidine Derivatives

The compound serves as a valuable synthetic intermediate for creating antimicrobial agents. Evidence from related derivatives demonstrates that the 2-aminoethylguanidine scaffold can be elaborated to produce molecules with potent activity against Gram-positive bacteria like Staphylococcus aureus, including anti-biofilm properties . This application leverages the compound's core structure, which is distinct from the NOS-focused research pathway, and supports its use in medicinal chemistry programs targeting novel antibiotics.

As a Reference Standard in Method Development for Guanidine Analysis

Given its well-defined chemical structure and the availability of high-purity material (typically ≥95%) , (2-aminoethyl)guanidine dihydrochloride is suitable for use as a reference standard or analytical control in the development and validation of analytical methods. This includes techniques such as HPLC, LC-MS, or ion chromatography for the detection and quantification of guanidino compounds in complex biological matrices or process chemistry streams.

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